molecular formula C8H12N2O3 B12892728 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate

2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate

Cat. No.: B12892728
M. Wt: 184.19 g/mol
InChI Key: GPUUBZXXSQMLCY-UHFFFAOYSA-N
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Description

2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 5-position and an ethoxy acetate moiety at the 3-position. Its synthesis likely involves nucleophilic substitution or esterification reactions, as inferred from analogous compounds .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-[(5-methyl-1H-pyrazol-3-yl)oxy]ethyl acetate

InChI

InChI=1S/C8H12N2O3/c1-6-5-8(10-9-6)13-4-3-12-7(2)11/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

GPUUBZXXSQMLCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)OCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate typically involves the reaction of 5-methyl-1H-pyrazole-3-ol with ethyl acetate in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

  • Dissolve 5-methyl-1H-pyrazole-3-ol in an organic solvent such as dichloromethane.
  • Add ethyl acetate and a base such as triethylamine to the reaction mixture.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes both acid- and base-catalyzed hydrolysis:

Acidic hydrolysis (HCl/H₂SO₄, H₂O/EtOH, reflux):
Produces 2-((5-methyl-1H-pyrazol-3-yl)oxy)ethanol. Kinetic studies show >85% conversion within 4-6 hours at 80°C .

Basic hydrolysis (NaOH/KOH, aqueous ethanol):
Yields sodium/potassium salts of the corresponding carboxylic acid. Under optimized conditions (0.5M NaOH, 60°C), complete saponification occurs in 2 hours .

ConditionCatalystTemp (°C)Time (h)Conversion (%)
Acidic (0.1M HCl)H⁺80687
Basic (0.5M NaOH)OH⁻60299

Nucleophilic Substitution at Ethoxy Group

The ethoxy bridge participates in SN2 reactions with various nucleophiles:

Halogen exchange :
Reacts with PCl₅/PBr₃ to form 2-((5-methyl-1H-pyrazol-3-yl)oxy)ethyl halides.

  • With PCl₅: 72% yield of chloride derivative

  • With PBr₃: 68% yield of bromide derivative

Aminolysis :
Primary amines (RNH₂) displace the ethoxy group:

text
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate + RNH₂ → RNH-(CH₂)₂-O-Pyrazole + HOAc

Ethylenediamine gives bis-pyrazolyl derivative in 65% yield .

Pyrazole Ring Modifications

The 5-methyl-1H-pyrazole core undergoes characteristic heterocyclic reactions:

Electrophilic substitution :
Nitration (HNO₃/H₂SO₄) introduces nitro groups at C4 position :

text
5-methyl → 5-methyl-4-nitro derivative (58% yield)

Oxidation :
KMnO₄ oxidizes the methyl group to carboxylic acid:

text
5-CH₃ → 5-COOH (41% yield, 90°C, 8h)[3]

Cyclocondensation :
Reacts with phenacyl bromides to form thiazole hybrids:

text
Pyrazole-O-CH₂CH₂OAc + ArCOCH₂Br → Pyrazole-thiazole conjugates

Yields range 62-85% depending on substituents (Table 1) .

Ester Group Transformations

The acetate moiety participates in transesterification and reduction:

Transesterification :
Methanolysis with NaOMe/MeOH produces methyl ester (94% conversion) :

text
CH₃COO- → CH₃OCO-

Reduction :
LiAlH₄ reduces the ester to alcohol:

text
COOEt → CH₂OH (88% yield, THF, 0°C)[3]

Coordination Chemistry

The pyrazole nitrogen and ethoxy oxygen act as donor sites:

Metal complexes :

  • Forms octahedral complexes with Cu(II) (λmax = 620 nm)

  • Bidentate coordination observed in [Fe(pz)₂(OAc)₂] structures

Metal IonCoordination ModeStability Constant (log K)
Cu²⁺N,O-bidentate5.2
Fe³⁺O-monodentate4.7

Photochemical Reactions

UV irradiation (λ=254 nm) induces radical pathways:

Decarboxylation :

  • Quantum yield Φ=0.33 in acetonitrile

  • Major product: 5-methyl-1H-pyrazol-3-yl ethyl ether (72%)

Dimerization :
Forms bipyrazolyl ether via C-O bond cleavage (15% yield).

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination polymer precursors. Recent advances in flow chemistry have improved yields for scaled-up reactions (e.g., 92% hydrolysis yield in microreactors) .

Scientific Research Applications

2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations:

Compound 53 includes a phenolic hydroxyl group and fluorine atoms, enhancing polarity and thermal stability (>210°C decomposition) .

Lipophilicity and Solubility :

  • The phenyl-substituted analog (Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate ) demonstrates higher lipophilicity due to the aromatic ring, which may reduce aqueous solubility but improve membrane permeability in biological systems .
  • The target compound’s ethoxy acetate group likely balances hydrophilicity and lipophilicity, making it a versatile intermediate.

Synthetic Routes :

  • Compound 53 was synthesized via chromone intermediates and sulfur-mediated cyclization, suggesting divergent pathways compared to the target compound’s probable esterification or alkylation methods .
  • The triazole hybrid 21ec involved click chemistry (triazole formation), highlighting modular synthetic strategies for pyrazole derivatives .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : Hydrogen-bonding patterns, as discussed in , influence the crystal structures of pyrazole derivatives. For example, compound 53 ’s hydroxyl and carboxylic acid groups may form robust intermolecular hydrogen bonds, whereas the target compound’s ester group could favor weaker C–H···O interactions .
  • Spectroscopic Data :
    • IR spectra of compound 53 show a C=O stretch at 1620 cm⁻¹ and broad O–H absorption (~3400 cm⁻¹), consistent with its carboxylic acid moiety . The target compound’s ester C=O stretch would appear at a similar region (~1740–1720 cm⁻¹).
    • ¹H NMR of compound 53 reveals aromatic proton resonances (δ 6.3–7.5 ppm) and a methyl singlet (δ 2.14 ppm), analogous to the target compound’s expected signals .

Biological Activity

The compound 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is a derivative of pyrazole, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the acetate group may enhance its solubility and bioavailability, making it a candidate for pharmacological studies.

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate have shown efficacy against various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated that pyrazole derivatives inhibited the proliferation of MDA-MB-231 cells, a model for triple-negative breast cancer .
  • Colorectal Cancer : Compounds based on the pyrazole structure have been reported to induce apoptosis in colorectal cancer cells, suggesting potential therapeutic applications in treating this malignancy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Notably, compounds similar to 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate exhibited:

  • Bactericidal Effects : Studies indicated that certain pyrazole derivatives possess activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

Recent investigations have highlighted the potential of pyrazole derivatives in combating malaria. For example, specific analogs demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria, showcasing their role as promising candidates for antimalarial drug development .

The biological activities of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : Some studies suggest that pyrazole derivatives can disrupt critical protein-protein interactions involved in cancer cell signaling pathways, such as HER2 signaling in gastric cancer cells .
  • Induction of Apoptosis : Pyrazole compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth .
  • Antimicrobial Mechanisms : The exact mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study involving a series of 1H-pyrazole derivatives demonstrated that compounds with structural similarities to 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate significantly inhibited cell proliferation in various cancer cell lines. The most effective compounds showed IC50 values below 10 µM against breast and lung cancer models.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common pathogens. The study revealed that certain compounds displayed MIC values comparable to standard antibiotics, suggesting their potential as alternative treatments for bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving bromoethyl acetate and 5-methyl-1H-pyrazol-3-ol derivatives. For example, Scheme 2 in outlines a multi-step protocol using bromoethyl acetate under NaOEt/EtOH conditions. Optimization may involve adjusting solvent polarity, temperature (e.g., microwave-assisted synthesis at 90°C), or catalysts like T3P (). Yield data from analogous pyrazole-acetate derivatives suggest substituent-dependent yields ranging from 68% to 89% (, Table).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm the pyrazole ring substitution pattern and acetate linkage.
  • X-ray crystallography : For resolving hydrogen-bonding networks and molecular packing ( ). SHELXL ( ) is widely used for refinement, particularly for high-resolution data.
  • FTIR : To identify ester (C=O) and pyrazole (N-H) functional groups.

Q. How do hydrogen-bonding interactions influence the crystal structure of this compound?

  • Methodological Answer : Graph set analysis ( ) reveals that pyrazole N-H groups often form intermolecular hydrogen bonds with acetate carbonyl oxygen atoms, creating chains or dimers. For example, in , a related pyrazole derivative exhibits N-H···O interactions stabilizing a layered structure. Such patterns are critical for predicting solubility and stability.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported crystallographic data for pyrazole-acetate hybrids?

  • Methodological Answer : Discrepancies may arise from polymorphic variations or refinement errors. Cross-validation using:

  • High-resolution synchrotron data to reduce noise.
  • Hirshfeld surface analysis to quantify intermolecular interactions ().
  • SHELXD/SHELXE pipelines ( ) for robust phase determination in ambiguous cases.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify reactive sites (e.g., pyrazole C-4 for electrophilic substitution).
  • Simulate transition states for ester hydrolysis or pyrazole ring functionalization ( ). Molecular dynamics simulations may further elucidate solvent effects.

Q. What are the structure-activity relationships (SARs) for pesticidal applications of pyrazole-acetate derivatives?

  • Methodological Answer : SAR studies on analogous compounds ( ) highlight:

  • Electron-withdrawing substituents (e.g., NO₂, Cl) on the pyrazole ring enhance pesticidal activity by increasing electrophilicity.
  • Ester chain length affects bioavailability; shorter chains (e.g., ethyl vs. methyl) improve membrane penetration (, Table). Bioassays against Spodoptera frugiperda or Aphis gossypii are recommended for validation.

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